Cas no 92-85-3 (Thianthrene)

Thianthrene structure
Thianthrene structure
Product Name:Thianthrene
CAS No:92-85-3
MF:C12H8S2
MW:216.321920394897
MDL:MFCD00005065
CID:34670
PubChem ID:7109
Update Time:2024-10-26

Thianthrene Chemical and Physical Properties

Names and Identifiers

    • Thianthrene
    • Thianthren
    • Thiaanthrene
    • 9,10-Dithiaanthracene
    • dibenzo-1,4-dithiin
    • dibenzothiaphene
    • DIPHENYLENE DISULFIDE
    • diphenylene disulphide
    • Dibenzodithiodioxane
    • NSC 439
    • NSC439
    • GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • 4139V9M46H
    • C12H8S2
    • Thianthrene, 97%
    • PubChem10848
    • KSC487C5R
    • NE10376
    • VZ33859
    • SY051640
    • UNII-4139V9M46H
    • AB00990919-03
    • EN300-20686
    • AKOS000279684
    • DB-057337
    • SCHEMBL7786
    • CS-W014836
    • HY-W014120
    • EINECS 202-197-0
    • T0184
    • CHEMBL488176
    • W-100269
    • AE-641/04637003
    • CU-00000000457-1
    • AI3-00638
    • InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
    • MFCD00005065
    • DS-4155
    • AC-16498
    • NS00041440
    • Q424898
    • CHEBI:64511
    • Z104479794
    • Thianthrene, NIST SRM 1656, combustion calorimetric standard
    • AB00990919-01
    • NSC-439
    • AC7909
    • 92-85-3
    • DTXSID6059071
    • NCGC00341178-01
    • MDL: MFCD00005065
    • Inchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
    • InChI Key: GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=CC=2)SC2C1=CC=CC=2

Computed Properties

  • Exact Mass: 216.00700
  • Monoisotopic Mass: 216.006742
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 50.6

Experimental Properties

  • Color/Form: White or light yellow powder
  • Density: 1.4420
  • Melting Point: 151-155 °C (lit.)
  • Boiling Point: 364-366 °C(lit.)
  • Flash Point: 170.8 ºC
  • Refractive Index: 1.6210 (estimate)
  • Solubility: DMF: soluble
  • PSA: 50.60000
  • LogP: 4.30240
  • Solubility: Not determined

Thianthrene Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • Storage Condition:Store in a cool, dry place. Keep container closed when not in use.

Thianthrene Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thianthrene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Reference
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

Production Method 2

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Reference
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Boron trifluoride ,  Sodium iodide
Reference
A new easy conversion of sulfoxides to sulfides
Palumbo, Giovanni; Ferreri, Carla; Caputo, Romualdo, Phosphorus and Sulfur and the Related Elements, 1983, 15(1), 19-21

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  rt; 5 h, 160 °C
Reference
Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling
Cao, Han ; Shi, Yijun; Ma, Jie; Yan, Peng; Cong, Xingshun; et al, Tetrahedron Letters, 2023, 119,

Production Method 5

Reaction Conditions
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate ,  Cuprous iodide ,  Sulfur ,  S8 ;  12 h, 90 °C
Reference
A simple method for synthesizing thianthrene using on sulphur powder
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
Reference
Catalyst-free, direct synthesis of dibenzothiophenes
Aganda, Kim Christopher C.; Na, Sangcheol; Lee, Anna, Tetrahedron Letters, 2022, 104,

Production Method 7

Reaction Conditions
1.1 Reagents: Iodobenzene ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ;  rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes
Song, Juan; Wu, Hao; Sun, Wei; Wang, Songjiang; Sun, Haisen; et al, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087

Production Method 8

Reaction Conditions
1.1 Reagents: Carbon disulfide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ;  12 h, 100 °C
Reference
Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU
Zhao, Peng; Yin, Hang; Gao, Hongxin; Xi, Chanjuan, Journal of Organic Chemistry, 2013, 78(10), 5001-5006

Production Method 9

Reaction Conditions
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  36 h, 120 °C
1.2 Reagents: Water
Reference
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

Production Method 10

Reaction Conditions
1.1 Reagents: 1,4-Dibromobutane ,  Zinc
Reference
Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer process
Nagasawa, Kazuo; Yoneta, Akemi; Sugimoto, Hideki; Ito, Keiichi, Chemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Acetonitrile ;  2 min, rt
1.2 16 h, rt
Reference
Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles
Pawliczek, Martin; Garve, Lennart K. B.; Werz, Daniel B., Chemical Communications (Cambridge, 2015, 51(44), 9165-9168

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0.5 h, rt
Reference
Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives
Fujita, Tomoyuki; Kamiyama, Hideo; Osawa, Yasushi; Kawaguchi, Hiroyuki; Kim, Bung Ju; et al, Tetrahedron, 2007, 63(32), 7708-7716

Production Method 13

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
New reagents. 7. Facile reduction of sulfoxides to sulfides using the aluminum chloride-sodium iodide system
Bhatt, M. Vivekananda; Babu, J. Ramesh, Indian Journal of Chemistry, 1988, (3), 259-60

Production Method 14

Reaction Conditions
1.1 Reagents: S8 Catalysts: Aluminum chloride
Reference
Thiation under microwave irradiation II: synthesis of sulfur heterocycles
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 199-203

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  cooled
Reference
Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ;  12 h, 100 °C
Reference
Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides
Kundu, Debasish; Chatterjee, Tanmay; Ranu, Brindaban C., Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296

Production Method 17

Reaction Conditions
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Reference
meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines
Nagata, Toshiyuki; Fujimori, Ken; Yoshimura, Toshiaki; Furukawa, Naomochi; Oae, Shigeru, Journal of the Chemical Society, 1989, (8), 1431-5

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Water
Reference
The action of some organometallic compounds on thianthrene 5-oxide
Gilman, Henry; Swayampati, Dhairyasheel R., Journal of Organic Chemistry, 1956, 21, 1278-82

Production Method 19

Reaction Conditions
1.1 Reagents: Copper
Reference
Cyclic disulfides derived from diphenyl
Barber, Harry J.; Smiles, Samuel, Journal of the Chemical Society, 1928, 1141, 1141-9

Thianthrene Raw materials

Thianthrene Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:92-85-3)噻蒽
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:92-85-3)Thianthrene
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):178.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-85-3)噻蒽
LE1690364
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:92-85-3)Thianthrene
A844367
Purity:99%
Quantity:500g
Price ($):178.0
Email